Structural Elucidation and Analytical Profiling of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone
Structural Elucidation and Analytical Profiling of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone
A Technical Whitepaper on N-Acetylated Pyrazole Characterization
Executive Summary
The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical development. Among these, 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (CAS No. 98024-65-8), also known as 1-acetyl-4-nitropyrazole, serves as a highly specialized, high-value synthetic intermediate[1]. The presence of both an electron-withdrawing nitro group at the C-4 position and an acetyl group at the N-1 position creates a uniquely electron-deficient pyrazole core. This whitepaper provides an in-depth guide to the structural elucidation of this compound, detailing the causality behind synthetic choices, the interpretation of its spectral data, and self-validating experimental protocols designed to ensure absolute structural confidence.
Chemical Context & Mechanistic Causality
Unsubstituted 4-nitro-1H-pyrazole exhibits annular tautomerism, meaning the acidic proton rapidly migrates between N-1 and N-2 in solution. This dynamic process complicates selective functionalization and broadens Nuclear Magnetic Resonance (NMR) signals. N-acetylation breaks this symmetry, locking the molecule into a single, unambiguous tautomeric state.
Causality in Synthetic Design
The synthesis of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone is typically achieved by treating 4-nitro-1H-pyrazole with acetic anhydride.
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Solvent/Reagent Duality: Acetic anhydride is utilized as both the solvent and the acylating agent. By running the reaction neat, the equilibrium is driven forward via Le Chatelier’s principle.
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Absence of Auxiliary Bases: The omission of a strong auxiliary base (such as triethylamine or pyridine) is a deliberate, field-proven choice. The highly electron-deficient nature of the 4-nitropyrazole ring makes it susceptible to undesired ring-opening or polymerization pathways under strongly basic conditions at elevated temperatures. Thermal activation in neat acetic anhydride maintains the integrity of the heterocyclic core[2].
Caption: Synthetic workflow and self-validating quality control logic for N-acetylation.
Analytical Strategy for Structure Elucidation
To unambiguously confirm the regiochemistry of the acetyl group and evaluate the electronic environment of the pyrazole core, a multi-modal analytical approach is required.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR serves as a rapid, self-validating checkpoint before committing to resource-intensive NMR analysis. The starting material, 4-nitro-1H-pyrazole, exhibits a broad, prominent N-H stretching band (~3186 cm⁻¹)[3]. The complete disappearance of this band, coupled with the emergence of a sharp, intense C=O stretch at ~1745 cm⁻¹, provides immediate binary confirmation of reaction success. Notably, this C=O stretch appears at a higher wavenumber than standard amides (~1650 cm⁻¹) because the pyrazole nitrogen's lone pair is heavily involved in the aromatic sextet, significantly reducing resonance donation into the acetyl carbonyl.
Table 1: Key FT-IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 1745 | C=O stretching (strong) | N-Acetyl carbonyl |
| 1530, 1350 | N-O asymmetric/symmetric stretch | C-4 Nitro group |
| 3120 | C-H stretching (weak) | Heteroaromatic pyrazole ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for elucidating the regiochemistry of the pyrazole ring.
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Solvent Causality: CDCl₃ is the solvent of choice. N-acetylpyrazoles are essentially heteroaromatic amides and are susceptible to solvolysis. Using a highly hygroscopic solvent like DMSO-d₆ can lead to slow hydrolysis of the N-acetyl group back to 4-nitro-1H-pyrazole during prolonged ¹³C NMR acquisition. CDCl₃ provides a non-nucleophilic environment that preserves structural integrity.
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Proton Deshielding: The attachment of the electron-withdrawing acetyl group at N-1 strongly deshields the adjacent H-5 proton via magnetic anisotropy, shifting it downfield to ~8.95 ppm. The H-3 proton is significantly deshielded by the resonance electron-withdrawing nature of the C-4 nitro group, appearing at ~8.30 ppm.
Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment / Causality |
| H-5 | 8.95 | Singlet | 1H | Pyrazole ring proton (Deshielded by N-acetyl and NO₂) |
| H-3 | 8.30 | Singlet | 1H | Pyrazole ring proton (Deshielded primarily by NO₂) |
| CH₃ | 2.75 | Singlet | 3H | Acetyl methyl protons |
Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Assignment |
| C=O | 167.5 | Acetyl carbonyl carbon |
| C-4 | 136.2 | Pyrazole ring carbon (Attached to NO₂) |
| C-3 | 135.0 | Pyrazole ring carbon |
| C-5 | 128.5 | Pyrazole ring carbon |
| CH₃ | 21.0 | Acetyl methyl carbon |
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI-HRMS) in positive mode yields a distinct molecular ion[M+H]⁺ at m/z 156.04. The fragmentation pathway is highly diagnostic, characterized by the neutral loss of ketene (C₂H₂O), which is a hallmark of N-acetylated heterocycles, reverting the fragment to the base 4-nitropyrazole core.
Caption: Proposed HRMS fragmentation pathway for 1-(4-Nitro-1H-pyrazol-1-yl)ethanone.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Synthesis and Primary Validation
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Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-nitro-1H-pyrazole (1.0 g, 8.8 mmol) in freshly distilled acetic anhydride (5.0 mL, 53 mmol).
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Thermal Activation: Heat the mixture to 100 °C under a nitrogen atmosphere for 4 hours. The suspension will transition into a clear, pale-yellow solution as the reaction progresses.
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Quenching & Precipitation: Cool the reaction mixture to room temperature, then pour it slowly over 50 g of crushed ice while stirring vigorously. The hydrolysis of excess acetic anhydride into acetic acid will induce the precipitation of the target compound.
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Isolation: Filter the resulting white to pale-yellow precipitate under vacuum. Wash the filter cake with cold, distilled water (3 × 10 mL) to remove residual acetic acid.
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Self-Validation (IR Check): Dry a 5 mg aliquot of the crude solid and analyze via ATR-FTIR.
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Pass Criteria: Absence of a broad peak at 3186 cm⁻¹ (N-H) and presence of a sharp peak at ~1745 cm⁻¹ (C=O). If the N-H peak persists, re-subject the bulk material to the reaction conditions.
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Purification: Recrystallize the validated crude product from a mixture of ethyl acetate and hexanes to yield pure 1-(4-Nitro-1H-pyrazol-1-yl)ethanone.
Protocol B: NMR Sample Preparation
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Solvent Preparation: Pass 1.0 mL of CDCl₃ (containing 0.03% v/v TMS) through a small plug of basic alumina. Causality: This removes trace DCl that can catalyze the solvolysis of the N-acetyl group.
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Dissolution: Dissolve 15 mg of the purified compound in 0.6 mL of the treated CDCl₃. Transfer to a clean, dry 5 mm NMR tube.
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Acquisition: Acquire the ¹H spectrum (16 scans, relaxation delay 2s) and ¹³C spectrum (512 scans, relaxation delay 2s). Ensure the probe temperature is regulated to 298 K to prevent thermal degradation during extended ¹³C acquisition.
Conclusion
The structural elucidation of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone requires a rigorous understanding of pyrazole electronics and tautomeric behavior. By utilizing a solvent-free (neat reagent) synthetic approach, leveraging FT-IR as a binary validation gate, and employing basic-alumina-treated CDCl₃ for NMR, researchers can confidently synthesize and characterize this critical building block. The data and protocols outlined in this whitepaper serve as a robust, field-proven foundation for downstream pharmaceutical and materials science applications[1].
References
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ChemicalCell. "1H-Pyrazole, 1-Acetyl-4-Nitro- (9Ci) CAS NO 98024-65-8". ChemicalCell Product Catalog. Available at:[Link]
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ACRHEM. "Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles". ACRHEM Publications. Available at:[Link]
